REACTION_CXSMILES
|
[NH3:1].C(Cl)Cl.[CH2:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.[CH3:11][OH:12]>>[NH2:1][CH2:7][CH2:6][CH2:5][CH2:10][CH2:9][C:5]1[CH:10]=[CH:9][C:8]([O:12][CH3:11])=[CH:7][CH:6]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
methylene chloride cyclohexane methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.C1CCCCC1.CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
NCCCCCC1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |